molecular formula C8H12N2O2 B1344595 Ethyl 3-ethyl-1H-pyrazole-4-carboxylate CAS No. 73981-23-4

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B1344595
CAS No.: 73981-23-4
M. Wt: 168.19 g/mol
InChI Key: WHXXMZCNOHVIDX-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives, including ethyl 3-ethyl-1H-pyrazole-4-carboxylate, typically involves cyclocondensation reactions. One common method is the reaction between hydrazines and 1,3-dicarbonyl compounds. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions can yield this compound .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and one-pot synthesis techniques to enhance efficiency and yield. These methods can involve the use of catalysts such as transition metals to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Pyrazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. Pyrazole derivatives can act as enzyme inhibitors or receptor agonists/antagonists. The exact mechanism depends on the specific biological system and the functional groups present on the pyrazole ring .

Properties

IUPAC Name

ethyl 5-ethyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7-6(5-9-10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXMZCNOHVIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628500
Record name Ethyl 5-ethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73981-23-4
Record name Ethyl 5-ethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-ethyl-1H-pyrazole-4-carboxylate
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